N-OCTYLBENZENE-D22
Description
N-Octylbenzene-D22 (CAS No. 1219799-28-6) is a deuterated derivative of n-octylbenzene (CAS No. 2189-60-8), where 22 hydrogen atoms are replaced with deuterium. Its chemical formula is C₆D₅(CD₂)₇CD₃, resulting in a molecular weight of 212.31024 g/mol . This compound is a colorless liquid with a purity of ≥98 atom%D, making it suitable for advanced research applications, particularly in pharmaceuticals and environmental analysis .
Deuteration enhances its utility as a stable isotopic tracer in pharmacokinetic and metabolic studies. The incorporation of deuterium reduces metabolic degradation rates, allowing precise quantitation in drug development . It is commercially available through suppliers like Cluzeau and MedChemExpress (MCE), with pricing ranging from €506.00 for 500 mg to €830.00 for 1 g .
Properties
CAS No. |
1219799-28-6 |
|---|---|
Molecular Formula |
C14D22 |
Molecular Weight |
212.4600391 |
Synonyms |
N-OCTYLBENZENE-D22 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Octylbenzene-D22 is typically synthesized through a deuteration process, where N-Octylbenzene undergoes a reaction to replace its hydrogen atoms with deuterium. One common method involves the use of deuterium gas (D2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using advanced catalytic systems and high-pressure reactors to facilitate the exchange of hydrogen with deuterium. The resulting product is then purified to achieve the desired chemical purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
N-Octylbenzene-D22 can undergo various chemical reactions, similar to its non-deuterated counterpart. These include:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acids.
Reduction: It can be reduced under specific conditions to yield different hydrocarbon derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: N-Bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Various hydrocarbon derivatives.
Substitution: Benzylic halides.
Scientific Research Applications
N-Octylbenzene-D22 has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatography experiments due to its known properties.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Utilized in the development of deuterated drugs, which can have altered pharmacokinetic and metabolic profiles.
Industry: Acts as a solvent in the study of self-assembly of derivatives on graphite and their visualization by scanning tunneling microscopy (STM).
Mechanism of Action
The mechanism of action of N-Octylbenzene-D22 is primarily related to its role as a deuterated compound. Deuterium substitution can affect the pharmacokinetics and metabolism of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart. This makes it a valuable tool in drug development and metabolic studies.
Comparison with Similar Compounds
Key Differences in Physical and Chemical Properties
The table below highlights critical distinctions between n-octylbenzene-D22 and its non-deuterated counterpart, n-octylbenzene:
| Property | This compound | n-Octylbenzene |
|---|---|---|
| CAS No. | 1219799-28-6 | 2189-60-8 |
| Molecular Formula | C₆D₅(CD₂)₇CD₃ | C₁₄H₂₂ |
| Molecular Weight | 212.31024 g/mol | 190.32 g/mol |
| Isotopic Purity | ≥98 atom%D | Not applicable (non-deuterated) |
| Typical Applications | Drug tracing, metabolic studies | Environmental analysis, calibration |
| Cost (1g) | €830.00 | ~€50–100 (estimated) |
Key Observations :
- The deuterated form has a ~11.6% higher molecular weight due to deuterium substitution .
- This compound is specialized for isotopic labeling, whereas non-deuterated n-octylbenzene serves as a standard in environmental testing .
Functional Advantages in Research
Metabolic Stability
Deuteration in This compound reduces the compound’s susceptibility to enzymatic degradation, extending its half-life in biological systems. This property is critical for tracing drug metabolites in vivo .
Analytical Precision
The isotopic purity (≥98 atom%D) ensures minimal interference in mass spectrometry, enabling accurate quantification in complex matrices . Non-deuterated n-octylbenzene lacks this precision, limiting its use to qualitative calibration .
Comparison with Other Deuterated Alkylbenzenes
- Longer alkyl chain : The eight-carbon chain increases hydrophobicity, making it ideal for lipid-phase studies.
- Higher deuterium content : 22 deuterium atoms offer superior isotopic contrast compared to smaller deuterated analogs.
Pharmacokinetic Studies
Studies using this compound have demonstrated its effectiveness in mapping drug distribution and metabolite formation, with deuterium acting as a non-radioactive tracer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
